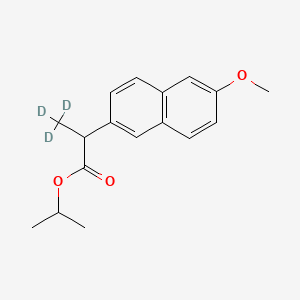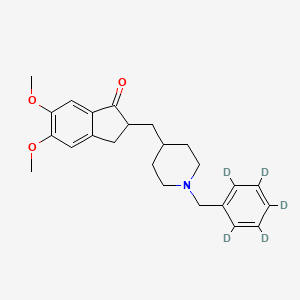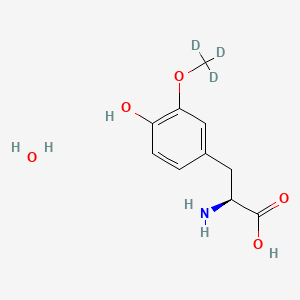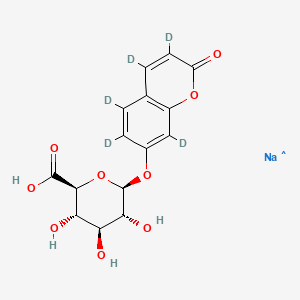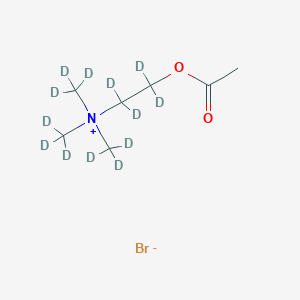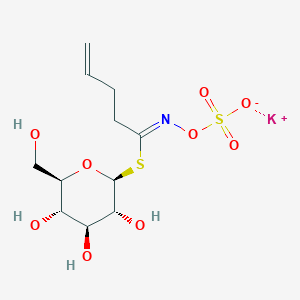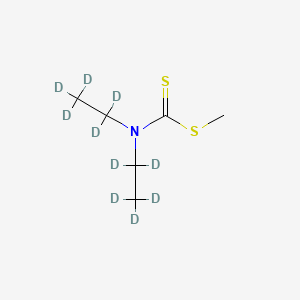
Trpc5-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trpc5-IN-2 is a compound that acts as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 is a nonselective cation channel that is permeable to calcium ions and is involved in various physiological processes, including neuronal growth, cardiovascular function, and sensory perception . Inhibitors of TRPC5, such as this compound, have shown promise in the treatment of conditions like anxiety, depression, and kidney disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trpc5-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies for TRPC5 inhibitors often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Trpc5-IN-2 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Trpc5-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
Trpc5-IN-2 exerts its effects by binding to specific sites on the TRPC5 channel, thereby stabilizing the channel in a nonconductive closed state. This prevents the influx of calcium ions into the cell, which in turn modulates various cellular processes. The molecular targets and pathways involved include the voltage sensor-like domain and the extracellular side of the TRPC5 channel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trpc5-IN-2 include:
Clemizole: Another TRPC5 inhibitor that binds inside the voltage sensor-like domain of each subunit.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory mechanism compared to other TRPC5 inhibitors. Its distinct chemical structure and interaction with the TRPC5 channel make it a valuable tool for studying the channel’s function and for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C17H14ClF3N6O |
|---|---|
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
5-chloro-4-[1-[[2-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28) |
InChI-Schlüssel |
BFECTYCINFLEKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


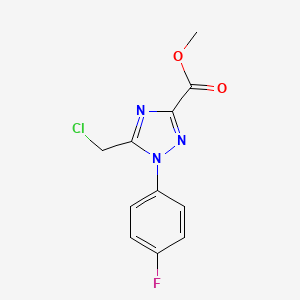
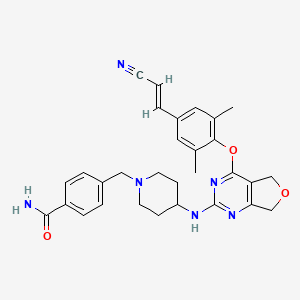
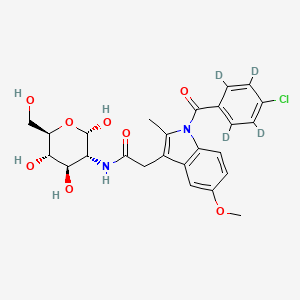
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

